molecular formula C20H15Cl2N3O2 B609874 PD-307243 CAS No. 313533-41-4

PD-307243

Katalognummer: B609874
CAS-Nummer: 313533-41-4
Molekulargewicht: 400.26
InChI-Schlüssel: WNXIPCSWXVTKQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PD-307243 is a chemical compound known for its role as a human ether-a-go-go-related gene (hERG) channel activator. This compound is primarily used in scientific research, particularly in the study of cardiac arrhythmias. The molecular formula of this compound is C20H15Cl2N3O2, and it has a molecular weight of 400.26 g/mol .

Wissenschaftliche Forschungsanwendungen

PD-307243 is widely used in scientific research due to its ability to activate hERG channels. These channels are crucial for cardiac repolarization, and their dysfunction can lead to arrhythmias. Therefore, this compound is used to study the mechanisms of cardiac arrhythmias and to develop potential treatments .

In addition to its use in cardiac research, this compound is also employed in studies related to ion channel pharmacology, neurophysiology, and toxicology. Its ability to modulate ion channels makes it a valuable tool for understanding the physiological and pathological roles of these channels in various tissues .

Wirkmechanismus

PD-307243 is a hERG channel activator . It induces instantaneous hERG current in CHO cells . The activity of this compound was found to be use-dependent .

Analyse Chemischer Reaktionen

PD-307243 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of PD-307243 can be achieved through a convergent approach involving the coupling of two key intermediates.", "Starting Materials": [ "2,6-difluorobenzaldehyde", "ethyl 2-(4-(methylamino)phenyl)acetate", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "acetonitrile", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate", "sodium sulfate" ], "Reaction": [ "The synthesis begins with the condensation of 2,6-difluorobenzaldehyde with ethyl 2-(4-(methylamino)phenyl)acetate in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide to yield the first key intermediate.", "The resulting intermediate is then subjected to a cyclization reaction using acetonitrile and sodium hydroxide to form the second key intermediate.", "Finally, the two intermediates are coupled using hydrochloric acid and water followed by extraction with ethyl acetate and drying over sodium sulfate to yield PD-307243." ] }

CAS-Nummer

313533-41-4

Molekularformel

C20H15Cl2N3O2

Molekulargewicht

400.26

IUPAC-Name

2-[[2-(3,4-dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C20H15Cl2N3O2/c21-17-6-5-15(9-18(17)22)25-10-12-3-4-14(8-13(12)11-25)24-19-16(20(26)27)2-1-7-23-19/h1-9H,10-11H2,(H,23,24)(H,26,27)

InChI-Schlüssel

WNXIPCSWXVTKQF-UHFFFAOYSA-N

SMILES

O=C(C1=CC=CN=C1NC2=CC3=C(CN(C4=CC=C(Cl)C(Cl)=C4)C3)C=C2)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

PD-307243;  PD 307243;  PD307243.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD-307243
Reactant of Route 2
PD-307243
Reactant of Route 3
PD-307243
Reactant of Route 4
PD-307243
Reactant of Route 5
PD-307243
Reactant of Route 6
Reactant of Route 6
PD-307243

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.